1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 5-chloro-2-methylphenyl group and a pyrrolidinylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 5-Chloro-2-methylphenyl Group: This step involves the nucleophilic substitution reaction of the piperazine ring with 5-chloro-2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the reaction of the intermediate compound with pyrrolidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: Lacks the pyrrolidinylsulfonyl group, resulting in different chemical and biological properties.
4-(1-Pyrrolidinylsulfonyl)piperazine:
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is unique due to the presence of both the 5-chloro-2-methylphenyl and pyrrolidinylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-13-4-5-14(16)12-15(13)17-8-10-19(11-9-17)22(20,21)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOJETWBUROME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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